
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is an anthocyanin, a type of flavonoid pigment found in various fruits and flowers. Anthocyanins are responsible for the red, purple, and blue colors in many plants. This compound is particularly notable for its presence in grape skins and its role in the coloration of red wine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside typically involves the glycosylation of petunidin with glucose and p-coumaric acid. The reaction conditions often require acidic or enzymatic catalysis to facilitate the glycosidic bond formation. High-performance liquid chromatography (HPLC) is commonly used to purify the synthesized compound .
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from grape skins. The process involves crushing the grapes, followed by solvent extraction and purification using chromatographic techniques. This method ensures the preservation of the anthocyanin’s natural structure and bioactivity .
Chemical Reactions Analysis
Types of Reactions
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the degradation of the anthocyanin, resulting in the formation of colorless or brown compounds.
Reduction: Less common, but can affect the stability and color properties of the anthocyanin.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions, leading to the release of petunidin and glucose.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen under light exposure.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.
Major Products Formed
Oxidation: Degraded anthocyanin products, such as chalcones and phenolic acids.
Reduction: Reduced forms of petunidin.
Substitution: Free petunidin and glucose.
Scientific Research Applications
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside has a wide range of scientific research applications:
Mechanism of Action
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
- Delphinidin-3-O-glucoside
- Cyanidin-3-O-glucoside
- Malvidin-3-O-glucoside
- Peonidin-3-O-glucoside
Uniqueness
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is unique due to its specific glycosylation pattern and the presence of the p-coumaric acid moiety. This structure enhances its stability and color properties compared to other anthocyanins. Additionally, the compound’s antioxidant and anti-inflammatory activities are more pronounced, making it a valuable compound for both scientific research and industrial applications .
Properties
CAS No. |
51939-66-3 |
|---|---|
Molecular Formula |
C37H39ClO19 |
Molecular Weight |
823.1 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride |
InChI |
InChI=1S/C37H38O19.ClH/c1-50-23-9-16(8-20(41)28(23)43)35-24(12-19-21(52-35)10-18(40)11-22(19)53-36-33(48)31(46)29(44)25(13-38)55-36)54-37-34(49)32(47)30(45)26(56-37)14-51-27(42)7-4-15-2-5-17(39)6-3-15;/h2-12,25-26,29-34,36-38,44-49H,13-14H2,1H3,(H3-,39,40,41,42,43);1H/t25-,26-,29-,30-,31+,32+,33-,34-,36-,37-;/m1./s1 |
InChI Key |
OBIYLRZBPFZUQG-MCZACEFTSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O.[Cl-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


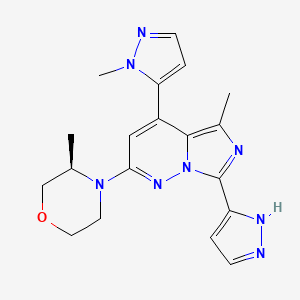
![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12391193.png)
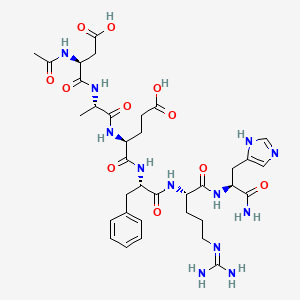
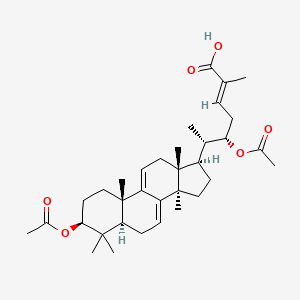
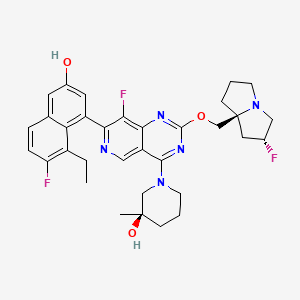
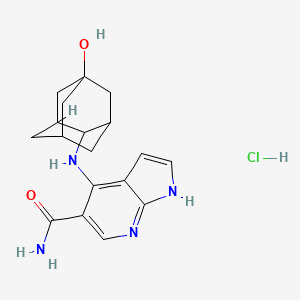
![(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12391235.png)

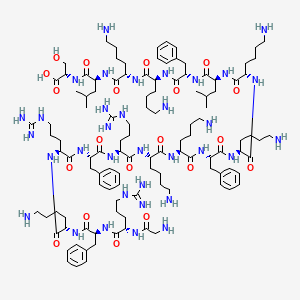
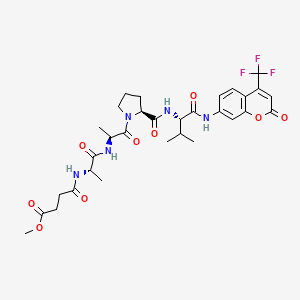

![5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B12391275.png)


